molecular formula C9H9ClO4S B7936129 Methyl 3-chloro-5-(methylsulfonyl)benzoate

Methyl 3-chloro-5-(methylsulfonyl)benzoate

Cat. No. B7936129
M. Wt: 248.68 g/mol
InChI Key: SOCZZEUSRLLRME-UHFFFAOYSA-N
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Patent
US08748434B2

Procedure details

To a solution of 3-chloro-5-methanesulfonyl-benzoic acid methyl ester (2.3 g, 9.25 mmol) in tetrahydrofuran (30 mL) and water (15 mL) was added lithium hydroxide monohydrate (1.164 g, 27.75 mmol) at 25° C. and the reaction mixture was stirred for 1 h. The solvent was evaporated, the residue dissolved in water (25 mL), acidified with 2M aqueous hydrochloric acid to pH 3 and extracted three times with ethyl acetate (40 mL each). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate and evaporated to afford the desired compound as a colorless solid (1.8 g, 83%). MS (ESI−): m/z=233.2 ([M−H]−).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.164 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:7]=[C:6]([Cl:14])[CH:5]=1.O.[OH-].[Li+]>O1CCCC1.O>[Cl:14][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:7]=1)[C:3]([OH:15])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)S(=O)(=O)C)Cl)=O
Name
lithium hydroxide monohydrate
Quantity
1.164 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate (40 mL each)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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